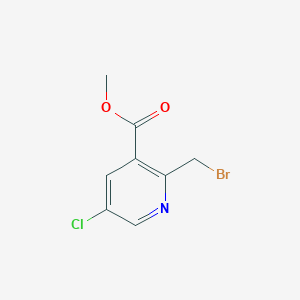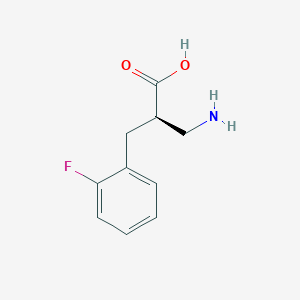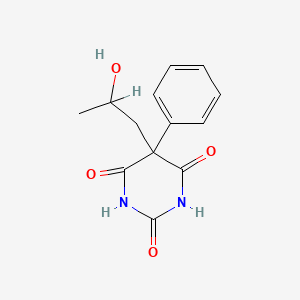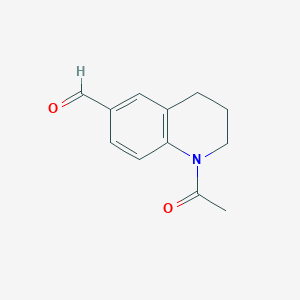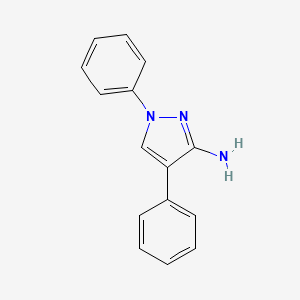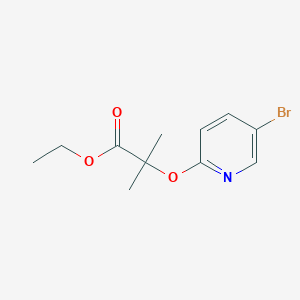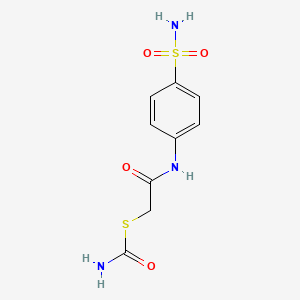
2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide is a compound known for its potential applications in various scientific fields. It is characterized by its unique structure, which includes both carbamoyl and sulfamoyl functional groups. This compound has garnered interest due to its potential inhibitory effects on certain enzymes, making it a subject of study in medicinal chemistry and biochemistry .
Méthodes De Préparation
The synthesis of 2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions . This method allows for the creation of a library of structurally diverse compounds. The reaction conditions are generally mild, involving the use of aliphatic, benzylic, vinylic, and aromatic acyl chlorides . Industrial production methods may vary, but they often follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group. Common reagents used in these reactions include hydrazonoyl chloride, triethylamine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide involves its interaction with carbonic anhydrases. These enzymes catalyze the interconversion between carbon dioxide and water to bicarbonate and a proton . By inhibiting these enzymes, the compound can affect various physiological processes, including pH regulation and metabolic pathways . The molecular targets include the active sites of carbonic anhydrases, where the compound binds and inhibits enzyme activity.
Comparaison Avec Des Composés Similaires
2-carbamoylsulfanyl-N-(4-sulfamoylphenyl)acetamide can be compared with other sulfonamide-based inhibitors:
Acetazolamide: A well-known carbonic anhydrase inhibitor used in medicine.
Methazolamide: Another sulfonamide-based inhibitor with similar applications.
Propriétés
Numéro CAS |
5433-36-3 |
|---|---|
Formule moléculaire |
C9H11N3O4S2 |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
S-[2-oxo-2-(4-sulfamoylanilino)ethyl] carbamothioate |
InChI |
InChI=1S/C9H11N3O4S2/c10-9(14)17-5-8(13)12-6-1-3-7(4-2-6)18(11,15)16/h1-4H,5H2,(H2,10,14)(H,12,13)(H2,11,15,16) |
Clé InChI |
BPAXRYQNRRJRAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CSC(=O)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


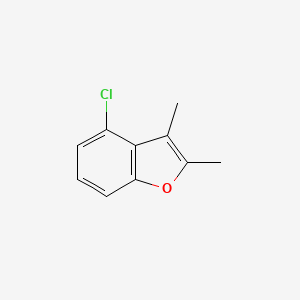
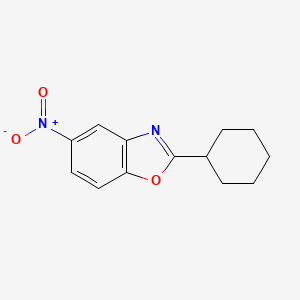
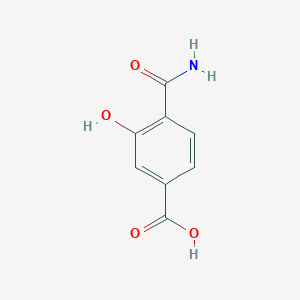
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)
![5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid](/img/structure/B13989937.png)
